2-Chloro-N-cyclopentyl-N-methylacetamide: Core Properties, Reactivity, and Applications in Covalent Probe Discovery
2-Chloro-N-cyclopentyl-N-methylacetamide: Core Properties, Reactivity, and Applications in Covalent Probe Discovery
Introduction & Strategic Utility
In the evolving landscape of targeted therapeutics and chemical biology, covalent ligands have experienced a massive resurgence. As a Senior Application Scientist, I frequently evaluate electrophilic fragments for their utility in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD). 2-chloro-N-cyclopentyl-N-methylacetamide (CAS: 1095028-85-5) represents a highly tunable, mild electrophilic warhead[1].
Unlike highly promiscuous alkylating agents (e.g., iodoacetamides) or overly stable Michael acceptors (e.g., unactivated acrylamides), α -chloroacetamides occupy a "Goldilocks" zone of reactivity. They are sufficiently stable in aqueous physiological conditions yet reactive enough to selectively label non-conserved cysteine nucleophiles within complex proteomes[2]. The specific incorporation of an N -methyl group and a cyclopentyl ring in this molecule allows researchers to finely tune both its intrinsic electrophilicity and its non-covalent binding affinity.
Physicochemical Profiling
Understanding the baseline physicochemical properties of a fragment is critical before integrating it into high-throughput screening or synthetic pipelines. The quantitative data for 2-chloro-N-cyclopentyl-N-methylacetamide is summarized below to facilitate rapid experimental planning.
| Property | Value | Reference |
| Chemical Name | 2-chloro-N-cyclopentyl-N-methylacetamide | [3] |
| CAS Registry Number | 1095028-85-5 | [1] |
| Molecular Formula | C₈H₁₄ClNO | [1] |
| Molecular Weight | 175.66 g/mol | [1] |
| SMILES String | O=C(N(C1CCCC1)C)CCl | [1] |
| PubChem CID | 43267099 | [3] |
| Purity (Commercial Standard) | ≥98% | [1] |
| Storage Temperature | 2-8°C (Sealed, Dry) | [1] |
Mechanistic Reactivity & Warhead Tuning
The core utility of 2-chloro-N-cyclopentyl-N-methylacetamide lies in its α -chloroacetamide moiety, which undergoes bimolecular nucleophilic substitution ( SN2 ) when exposed to reactive thiols (such as the thiolate anion of a cysteine residue)[4].
The Causality of Structural Tuning: When designing or selecting covalent probes, the substitution pattern on the amide nitrogen dictates the reaction kinetics. Research demonstrates that N -methylated chloroacetamides are significantly more reactive than their non-methylated, primary amine-derived counterparts. On average, N -methylation increases the intrinsic thiol reactivity by 1.7-fold[2].
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The N -Methyl Effect: By removing the hydrogen bond donor capacity of the amide nitrogen, the N -methyl group alters the conformational landscape and increases the electrophilicity of the adjacent α -carbon.
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The Cyclopentyl Effect: The cyclopentyl ring provides essential steric bulk and lipophilicity. In FBDD, this ring drives the initial non-covalent protein-ligand interaction (affinity, KI ) that must occur prior to the irreversible covalent bond formation ( kinact ).
Validated Synthetic Methodology
For researchers requiring custom synthesis or derivatization of this fragment, the following protocol details a highly efficient, self-validating nucleophilic acyl substitution workflow.
Chemical synthesis workflow of 2-chloro-N-cyclopentyl-N-methylacetamide via acyl substitution.
Step-by-Step Protocol: Synthesis of 2-chloro-N-cyclopentyl-N-methylacetamide
Objective: To synthesize the target α -chloroacetamide while preventing over-alkylation or hydrolysis.
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Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of chloroacetyl chloride into unreactive chloroacetic acid.
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Dissolution: Dissolve N -methylcyclopentanamine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The reaction between an acyl chloride and an amine is highly exothermic. Maintaining 0°C prevents the thermal degradation of reagents and minimizes the formation of ketene intermediates.
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Electrophile Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15–20 minutes. Causality: Dropwise addition ensures the amine remains in excess relative to the active electrophile during the initial phase, driving complete conversion and preventing runaway thermal spikes.
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Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
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In-Process Validation (Trustworthiness): Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp and KMnO₄ stain. The complete disappearance of the secondary amine spot validates the success of the acyl substitution.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x) and wash the combined organics with brine. Causality: The basic aqueous wash serves a dual purpose: it neutralizes and extracts the TEA-HCl salt byproduct, and it hydrolyzes any residual chloroacetyl chloride.
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Final Validation: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography. Validate the final structure using ¹H-NMR. Self-Validating Marker: Look for the distinct singlet integrating to 2 protons at approximately δ 4.0 ppm, which confirms the intact α -chloro (-CH₂Cl) warhead[5].
Applications in Proteomic Profiling
In chemical biology, 2-chloro-N-cyclopentyl-N-methylacetamide serves as a foundational scaffold for integrated phenotypic screening and target identification campaigns[4]. By utilizing this compound as a competitive probe or derivatizing it with an alkyne handle, researchers can map the "ligandability" of the proteome.
Activity-Based Protein Profiling (ABPP) workflow utilizing electrophilic covalent probes.
In competitive ABPP assays, the proteome is pre-incubated with the chloroacetamide fragment. If the fragment successfully binds and covalently modifies a target cysteine, it blocks subsequent labeling by a broad-spectrum fluorescent probe (e.g., a rhodamine-tagged iodoacetamide). This methodology has successfully identified novel inhibitors for previously "undruggable" targets, such as the deubiquitinase OTUB2 and the pyrophosphatase NUDT7[2].
Safety, Handling, and Storage Protocols
Due to its electrophilic nature, 2-chloro-N-cyclopentyl-N-methylacetamide acts as an alkylating agent and must be handled with strict adherence to safety protocols[6].
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Hazard Classifications:
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Skin Irritation (Category 2): Causes skin irritation (H315). Alkylation of skin proteins can lead to sensitization.
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Eye Irritation (Category 2A): Causes serious eye irritation (H319).
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STOT SE (Category 3): May cause respiratory irritation (H335) upon inhalation of dust or aerosols.
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Handling: Always manipulate within a certified chemical fume hood using nitrile gloves and safety goggles. Avoid breathing dust or fumes[6].
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Storage: The compound must be stored sealed in a dry environment at 2-8°C[1]. Exposure to ambient moisture over prolonged periods can lead to the slow hydrolysis of the α -chloro group, degrading the probe's efficacy.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-chloro-N-cyclopentyl-N-methylacetamide | C8H14ClNO | CID 43267099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
